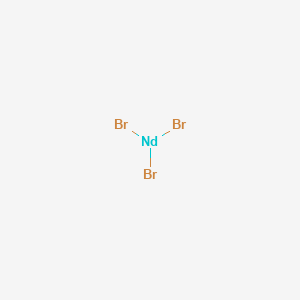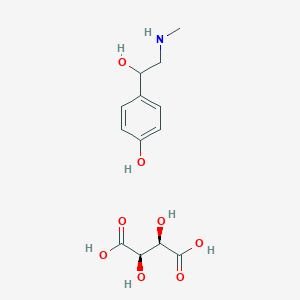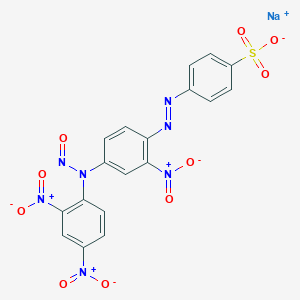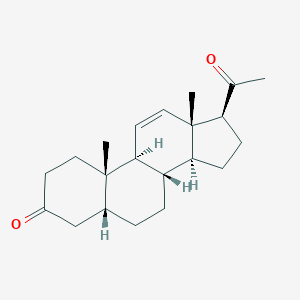
1,4-Bis(2-cloroetil)piperazina
Descripción general
Descripción
“1,4-Bis(2-chloroethyl)piperazine” is an organic compound with the molecular formula C8H16Cl2N2 . It is a colorless or yellow liquid with an irritating odor . This compound is primarily used as a pesticide, especially for controlling pests in crops .
Synthesis Analysis
The synthesis of piperazine derivatives, including “1,4-Bis(2-chloroethyl)piperazine”, has been investigated in various studies . One common method involves the application of DABCO (1,4-diazabicyclo[2.2.2]octane) in the synthesis of piperazine derivatives via C–N bond cleavage .
Molecular Structure Analysis
The molecular structure of “1,4-Bis(2-chloroethyl)piperazine” consists of a piperazine ring substituted at the 1 and 4 positions with 2-chloroethyl groups . The molecular weight of this compound is 211.13 .
Physical And Chemical Properties Analysis
“1,4-Bis(2-chloroethyl)piperazine” is a solid or liquid compound with a density of 1.132g/cm3 . It has a boiling point of 288.4ºC at 760mmHg . The vapor pressure of this compound is 0.00234mmHg at 25°C .
Aplicaciones Científicas De Investigación
Síntesis Química
La 1,4-Bis(2-cloroetil)piperazina se utiliza a menudo en la síntesis química debido a su reactividad. Se puede utilizar como bloque de construcción en la síntesis de varias moléculas complejas .
Desarrollo de fármacos
La parte piperazina, que está presente en la this compound, se encuentra con frecuencia en fármacos y moléculas bioactivas. Esto se debe a su impacto en las propiedades fisicoquímicas de la molécula final, sus características estructurales y conformacionales, y su fácil manejo en la química sintética .
Inhibidores de quinasas
Los compuestos que contienen piperazina, como la this compound, se utilizan a menudo en el desarrollo de inhibidores de quinasas. Estos inhibidores son importantes en el tratamiento de diversas enfermedades, incluido el cáncer .
Moduladores de receptores
La this compound también se puede utilizar en el desarrollo de moduladores de receptores. Estos moduladores pueden alterar la actividad de los receptores en el cuerpo, lo que puede ser beneficioso en el tratamiento de diversas afecciones .
Actividad anticancerígena
Los derivados de tienopirida[2,3-b] que se pueden sintetizar utilizando this compound, han mostrado diversas actividades farmacológicas, incluida la actividad anticancerígena .
Actividad antiviral
Los compuestos sintetizados utilizando this compound también han mostrado actividad antiviral, lo que la convierte en un compuesto valioso en el desarrollo de fármacos antivirales .
Actividad antiinflamatoria
La this compound se puede utilizar en la síntesis de compuestos con actividad antiinflamatoria. Esto la hace útil en el desarrollo de fármacos para afecciones que implican inflamación .
Actividad antimicrobiana
Los compuestos sintetizados utilizando this compound han mostrado actividad antimicrobiana. Esto sugiere aplicaciones potenciales en el desarrollo de nuevos agentes antimicrobianos .
Safety and Hazards
“1,4-Bis(2-chloroethyl)piperazine” is classified as a hazardous compound according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid getting this compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It should be stored in a dry and well-ventilated place, and handled and stored under nitrogen to protect from moisture .
Propiedades
IUPAC Name |
1,4-bis(2-chloroethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2N2/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFYIYQIGQYIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143567 | |
| Record name | Piperazine, 1,4-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1009-85-4 | |
| Record name | 1,4-Bis(2-chloroethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1,4-bis(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1,4-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
